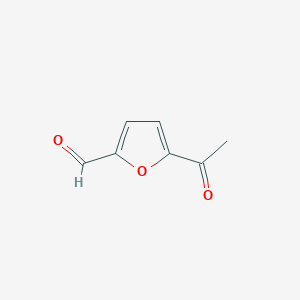

5-Acetylfurfural

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c1-5(9)7-3-2-6(4-8)10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGVGDXHVCDEAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305919 | |

| Record name | 5-Acetyl-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32529-53-6 | |

| Record name | 5-Acetyl-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32529-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Acetylfurfural and Its Analogues

Direct Functionalization Strategies for Furan (B31954) Systems

The direct introduction of an acetyl group onto a pre-existing furan ring is a primary strategy for synthesizing 5-Acetylfurfural and its analogs. This approach leverages the inherent reactivity of the furan nucleus, particularly its susceptibility to electrophilic attack.

Electrophilic Acylation of Furfural (B47365) Precursors

A key method for synthesizing this compound is through the electrophilic acylation of furfural precursors, a classic example of a Friedel-Crafts reaction. This reaction involves treating a furan compound with an acylating agent in the presence of a catalyst to introduce an acyl group onto the furan ring. However, the furan ring is sensitive to strong acids and prone to polymerization, which means that classical Friedel-Crafts conditions often fail or provide unsatisfactory yields. researchgate.netstackexchange.com Therefore, milder catalysts and specific reaction conditions are typically required. stackexchange.compharmaguideline.com

The acetyl group is commonly introduced using acylating agents such as acetic anhydride (B1165640) ((CH₃CO)₂O) or acetyl chloride (CH₃COCl). smolecule.comwikipedia.org Acetic anhydride is often preferred due to its reactivity and its role in various industrial processes. wikipedia.org The reaction between the furan substrate and the acylating agent generates an acylium ion intermediate, which then attacks the electron-rich furan ring. osti.gov The choice of acylating agent can influence the reaction conditions and the choice of catalyst. For instance, acylation with acid anhydrides or acid halides generally necessitates a mild catalyst. pharmaguideline.com

The acylation of furans requires a catalyst to facilitate the reaction. pharmaguideline.com Both Lewis acids and Brønsted acids are employed for this purpose.

Lewis acid catalysts , such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄), have been used, but their success with furan is moderate. google.com This is partly because strong Lewis acids can form complexes with the carbonyl group of the resulting ketone, hindering the reaction, and the inherent acid sensitivity of furan can lead to polymerization. stackexchange.comgoogle.comnowgonggirlscollege.co.in Milder Lewis acids like boron trifluoride (BF₃) and its complexes have been found to be more effective, overcoming some of these difficulties. stackexchange.comgoogle.com Heterogeneous Lewis acid catalysts, including zeolites like [Sn]-Beta, have also been investigated, showing good activity and selectivity. researchgate.net

Brønsted acid catalysts also play a significant role. Traditional Brønsted acids like phosphoric acid can catalyze the acylation. pharmaguideline.com Solid acid catalysts, particularly zeolites such as H-BEA and H-ZSM5, are attractive for their reusability and potential for regioselectivity. researchgate.netacs.orgacs.org Studies on the acylation of 2-methylfuran (B129897) have shown that Brønsted acid beta zeolites exhibit notable activity and selectivity. researchgate.net The mechanism on Brønsted acid sites involves the formation of an acyl intermediate, followed by electrophilic attack on the furan ring. osti.govacs.org

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Aromatic Compounds

| Catalyst | Substrate | Acylating Agent | Key Findings | Reference |

|---|---|---|---|---|

| AlPW12O40 / Mg(OH)2 | Furan | Carboxylic Acids | Good to excellent yields of 2-furyl-alkyl/aryl ketones under mild, solvent-free conditions. | researchgate.net |

| [Al]-Beta & [Sn]-Beta Zeolites | 2-Methylfuran | Acetic Anhydride | [Al]-Beta showed the highest reaction rate per gram; [Sn]-Beta showed high turnover frequency. The pathway involves Brønsted acid catalysis even in [Sn]-Beta. | researchgate.net |

| Boron Trifluoride (BF₃) | Furan | Aliphatic Anhydrides | Considered a better catalyst than AlCl₃ for the sensitive furan ring. | stackexchange.com |

| Hβ Zeolite | 2,3-dihydrobenzofuran | Acetic Anhydride | Achieved 95% yield of the para-acetylated product in a solvent-free system. | cardiff.ac.uk |

| Scrutinyite-SnO2 Nanosheets | Toluene | Benzoyl Chloride | High regioselectivity for para-substituted ketones with yields up to 92% under mild, solvent-free conditions. | nih.gov |

Regioselective Introduction of Acetyl Functionality

Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 (or α) position, as the intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (or β) position. matanginicollege.ac.in When the C2 position is already substituted, as in the case of furfural (which has a formyl group at C2), the incoming electrophile is directed to the other available α-position, which is C5. This is because electron-donating groups at the C2 position direct incoming electrophiles to the C5 position. matanginicollege.ac.in Therefore, the acylation of furfural or its derivatives where the C2 position is occupied leads to the regioselective formation of 5-acetyl-substituted furans. For instance, an efficient method for the direct arylation of 2-furaldehyde using palladium catalysts results in the formation of 5-aryl-2-formylfuran derivatives, demonstrating the preference for substitution at the C5 position. researchgate.net

Biomass-Derived Routes to this compound

The increasing demand for sustainable chemical production has driven research into converting renewable biomass into valuable platform chemicals. magtech.com.cnudel.edu Furanic compounds, including this compound, are key targets in biorefinery concepts. magtech.com.cn

Catalytic Conversion of Carbohydrates to Furfural Intermediates

The primary route from biomass to furanic compounds involves the acid-catalyzed dehydration of carbohydrates. mdpi.commdpi.com Lignocellulosic biomass, which is abundant and not a food source, is composed mainly of cellulose, hemicellulose, and lignin. udel.edumdpi.com

Hexose sugars (C6), such as glucose and fructose (B13574) derived from cellulose, are dehydrated to form 5-hydroxymethylfurfural (B1680220) (HMF). acs.orgrsc.orgrsc.org Pentose (B10789219) sugars (C5), such as xylose from hemicellulose, are dehydrated to produce furfural. mdpi.com These reactions are typically catalyzed by acids. For the conversion of glucose to HMF, a Lewis acid catalyst is often needed to isomerize glucose to fructose, which is then more easily dehydrated by a Brønsted acid. udel.edu

Once furfural or HMF is obtained, it can be further processed. For example, HMF can be converted into a variety of other valuable chemicals. scispace.com Similarly, furfural serves as a versatile platform molecule. udel.edu The direct acetylation of furfural, produced from biomass, provides a renewable pathway to this compound. smolecule.com This integration of biomass conversion with subsequent chemical transformations represents a cornerstone of modern green chemistry. magtech.com.cn

Table 2: Yields of Furanic Aldehydes from Carbohydrate Conversion

| Carbohydrate Source | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Glucose | UiO-66 (MOF) | 5-Hydroxymethylfurfural (HMF) | 28% (up to 37% with water) | rsc.org |

| Glucose | γ-AlOOH and CeO2@B2O3 | 5-Ethoxymethylfurfural (EMF) | up to 27.7% | nih.gov |

| Sucrose | γ-AlOOH and CeO2@B2O3 | 5-Ethoxymethylfurfural (EMF) | 9.2-15.9% | nih.gov |

| HMF | PDVTA-SO3H | 5-Ethoxymethylfurfural (EMF) | 87.5% | scispace.com |

Integrated Dehydration and Acetylation Processes from Lignocellulosic Feedstocks

The production of this compound can be envisioned through an integrated biorefinery approach, starting from raw lignocellulosic biomass. Lignocellulose is a complex composite material primarily made of cellulose, hemicellulose, and lignin. mdpi.com Through processes like acid-catalyzed hydrolysis and dehydration, the carbohydrate fractions can be converted into key furan-based platform molecules. Specifically, C5 sugars (like xylose from hemicellulose) are dehydrated to form furfural, while C6 sugars (like glucose from cellulose) yield 5-hydroxymethylfurfural (HMF). researchgate.netresearchgate.netnih.gov

Advanced Catalytic Systems for this compound Production

The core of this compound synthesis lies in the acylation of a furan ring, a classic transformation known as the Friedel-Crafts reaction. Modern research has focused on developing advanced catalytic systems to perform this reaction with high efficiency and selectivity, moving away from traditional, often harsh, stoichiometric reagents.

Heterogeneous Catalysis in Multi-Step Synthesis

Heterogeneous catalysis, where the catalyst exists in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), is highly attractive for industrial processes due to the ease of catalyst separation, recovery, and recycling. ingentaconnect.comresearchgate.net For the synthesis of this compound, this typically involves the acylation of furan with an acylating agent like acetic anhydride over a solid acid catalyst. mdpi.comresearchgate.net

A variety of solid acids have been investigated for this purpose, with zeolites and heteropolyacids showing significant promise. ingentaconnect.comresearchgate.net

Zeolites : These are microporous aluminosilicate (B74896) minerals with a well-defined pore structure and strong acidic sites. Zeolites like BEA and FAU (Y zeolite) are among the most explored structures for Friedel-Crafts acylation. mdpi.com The narrow pores of traditional zeolites can sometimes impose diffusion limits on reactants and products. mdpi.com To overcome this, hierarchical zeolites, which possess both micropores and larger mesopores, have been developed. This improved pore structure enhances accessibility to the active sites and facilitates the diffusion of molecules, leading to better catalytic performance. mdpi.commdpi.com

Heteropolyacids (HPAs) : These are complex proton acids that are highly effective for acylation reactions. ingentaconnect.comresearchgate.net A catalyst system combining the heteropolyacid aluminum dodecatungstophosphate (AlPW12O40) with magnesium hydroxide (B78521) has been used for the direct acylation of furan with various carboxylic acids, achieving good to excellent yields under mild, solvent-free conditions. ingentaconnect.comresearchgate.net Supported HPAs, for example, on titania nanotubes, have also been developed to enhance stability and reusability. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the acylation of furan.

Table 1: Performance of Heterogeneous Catalysts in Furan Acylation

| Catalyst | Acylating Agent | Temperature (°C) | Furan Conversion (%) | Product Selectivity (%) | Reference |

|---|---|---|---|---|---|

| H-BEA-35 | Acetic Anhydride | 80 | ~55 | ~97 | mdpi.com |

| H-BEA-35-DS-A | Acetic Anhydride | 80 | ~70 | ~98 | mdpi.com |

| HY (CTAB, 12h) | Acetic Anhydride | 80 | ~80 | ~99 | mdpi.com |

| AlPW12O40 / Mg(OH)2 | Acetic Acid | 0 | - | 93 (Yield) | ingentaconnect.com |

| 20% Sn1-TPA/TNT | Acetic Anhydride | 90 | 99.8 | 99 | researchgate.net |

H-BEA-35-DS-A refers to a desilicated and acid-treated BEA zeolite. HY (CTAB, 12h) refers to a hierarchical Y zeolite prepared with CTAB surfactant. TPA/TNT refers to tungstophosphoric acid on titania nanotubes.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts operate in the same phase as the reactants, which often leads to high activity and selectivity at milder reaction conditions due to the absence of mass transfer limitations. beilstein-journals.org The primary drawback is the difficulty in separating the catalyst from the product mixture. slideshare.net

The classic Friedel-Crafts acylation employs stoichiometric amounts of a Lewis acid like aluminum chloride (AlCl₃). ingentaconnect.com However, these strong acids are often too harsh for sensitive substrates like furan, leading to polymerization and low yields. ingentaconnect.com Modern research focuses on developing milder and more selective homogeneous catalytic systems.

These systems include:

Metal Salt Catalysts : Various metal salts can act as Lewis acids to catalyze the reaction. For instance, in the conversion of biomass to HMF, metal salts like AlCl₃ are effective, demonstrating their potential to catalyze related furan chemistry. nih.gov

Organometallic Complexes : Specifically designed organometallic complexes, such as those based on ruthenium, have been developed for the C-H functionalization of furan derivatives, including acylation. beilstein-journals.org These catalysts often require a directing group on the furan substrate to achieve high regioselectivity. beilstein-journals.org

Basic Ionic Liquids : In related transformations, such as the acetylation of HMF with isopropenyl acetate (B1210297), basic ionic liquids have been shown to be effective homogeneous catalysts, suggesting their potential applicability for other furanic acetylations. units.it

Table 2: Examples of Homogeneous Catalysis for Furan Functionalization

| Catalyst System | Substrate | Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| [Ru₃(CO)₁₂] | Furfurylimine | Alkenyl silyl (B83357) ether | C3-Acylated Furan | C-H activation | beilstein-journals.org |

| Cs₂CO₃ | 5-Hydroxymethylfurfural | Isopropenyl acetate | Acetylated HMF | Mild, selective transesterification | units.it |

| AlCl₃·6H₂O | Lignocellulose | - | 5-Hydroxymethylfurfural | One-pot biomass conversion | nih.gov |

| Iodine (I₂) | Various | - | Various | Mild Lewis acid catalyst | sioc-journal.cn |

Biocatalytic Approaches to Furanic Acetylation

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional selectivity (chemo-, regio-, and stereoselectivity) under very mild operating conditions (ambient temperature and neutral pH). nih.govfrontiersin.org This approach aligns well with the principles of green chemistry.

While the direct enzymatic equivalent of a Friedel-Crafts acylation on the furan core is not commonly reported, biocatalysts are highly effective in analogous acylation reactions on furan derivatives. A prominent example is the acetylation of the hydroxyl group in 5-hydroxymethylfurfural (HMF) or other furfuryl alcohols.

Key findings in this area include:

Lipase-Catalyzed Acetylation : Lipases, such as Candida antarctica Lipase B (often immobilized as Novozym 435), are widely used for esterification and transesterification reactions. researchgate.net They can efficiently catalyze the acetylation of the primary alcohol group of HMF using acyl donors like isopropenyl acetate. units.it This reaction proceeds with high chemoselectivity, targeting the hydroxyl group while leaving the aldehyde and the furan ring untouched.

Enzyme Cascades : Multi-enzyme cascades have been designed for the sophisticated transformation of furans. nih.govacs.org For instance, a cascade involving a chloroperoxidase, an oxidase, and an alcohol dehydrogenase can convert hydroxy-functionalized furans into complex spirolactone products. nih.gov Such systems demonstrate the potential to integrate biocatalytic acylation steps into more complex synthetic pathways starting from furan platforms.

The primary challenge in biocatalysis is often enzyme stability and the need to find or engineer an enzyme with high activity for a specific non-natural substrate. However, its potential for creating complex, high-value furanic molecules under sustainable conditions is significant.

Reaction Engineering and Process Optimization in this compound Synthesis

Solvent Selection and Reaction Media Effects

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reactant solubility, catalyst activity, reaction rate, and product selectivity.

Solvent-Free Conditions : For Friedel-Crafts acylations, performing the reaction without a solvent is an attractive option from a green chemistry perspective. It simplifies downstream processing and eliminates solvent waste. Heterogeneous catalysts, such as heteropolyacids or silica (B1680970) sulfuric acid, have been successfully used under solvent-free conditions to produce acyl furans. ingentaconnect.comresearchgate.netbeilstein-journals.org

Aprotic vs. Protic Solvents : In conventional synthesis, the solvent's properties are crucial. For Friedel-Crafts reactions, polar aprotic solvents are often favored as they can dissolve the reactants and stabilize charged intermediates without interfering with the catalyst. Protic solvents, like water or alcohols, are generally avoided as they can deactivate the Lewis acid catalyst. stackexchange.com

The table below highlights the impact of the reaction medium on furan processing.

Table 3: Effect of Reaction Media on Furan Processing

| Process | Reaction Medium | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Furan Acylation | Solvent-Free | 20% Sn1-TPA/TNT | High conversion and selectivity, green process | researchgate.net |

| Furan Acylation | Solvent-Free | AlPW12O40 / Mg(OH)2 | Good yields under mild conditions | ingentaconnect.com |

| Xylose Dehydration | Water / Toluene | Functionalized MgF₂ | Biphasic system improves furfural selectivity to 90% by extracting product | researchgate.net |

| Fructose Dehydration | Water / MIBK | Amberlyst 36 | Biphasic system enables high HMF yield in a continuous flow reactor | rsc.org |

| Glucose Dehydration | DMSO (aprotic polar) | Acid catalyst | Aprotic polar solvent improves HMF selectivity to >80% | researchgate.net |

Temperature, Pressure, and Concentration Parameter Studies

The efficiency and selectivity of the synthesis of this compound and its analogues are profoundly influenced by reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts. Systematic studies have been conducted to map the effects of these variables to maximize product yield.

A notable method for producing furan derivatives is the Friedel-Crafts acylation of furan with acetic anhydride. In a continuous liquid-phase process using an H-beta zeolite catalyst, the reaction conditions were optimized. A study utilizing a Box-Behnken design identified the molar ratio of acetic anhydride to furan as the most significant factor impacting the yield of 2-acetylfuran (B1664036). rsc.org The optimal conditions were determined to be a temperature of 60 °C and a pressure of 0.6 MPa, with an acetic anhydride to furan molar ratio of 5:1. rsc.org Under these conditions, a high yield of 92.6 mol% with 100% selectivity was achieved in a fixed-bed reactor. rsc.org Further research using a chromium-exchanged dodecatungstophosphoric acid catalyst on a K-10 support found that a catalyst to furan ratio of 9.6% resulted in an 88% conversion with 100% selectivity. researchgate.net

The synthesis of analogues like 5-hydroxymethylfurfural (HMF) and 5-ethoxymethylfurfural (EMF) from biomass-derived sugars such as fructose and glucose also heavily relies on parameter optimization. In the acid-catalyzed dehydration of fructose, temperature plays a crucial role. Studies show that increasing the temperature from 120 °C to 180 °C boosts the fructose conversion and HMF yield. scielo.br The best result was achieved at 180 °C, leading to a 98% fructose conversion and a 55% HMF yield. scielo.br However, a further increase to 200 °C offered only a marginal improvement in yield, suggesting an optimal temperature range. scielo.br High-temperature studies in a flow reactor at 240–250 °C have shown that HMF yields can reach 40 mol% from fructose with phosphoric acid as a catalyst. researchgate.net

Reactant and catalyst concentrations are also key levers. In HMF synthesis from fructose, increasing the phosphoric acid catalyst concentration from 0.5% to 1.0% significantly improved both conversion (98%) and yield (55%). scielo.br However, a further increase to 1.5% led to a decrease in yield, likely due to accelerated HMF rehydration into by-products like levulinic and formic acids. scielo.br Similarly, for the conversion of glucose to HMF using a consortium of NbCl₅ and p-sulfonic acid calix frontiersin.orgarene (CX4SO₃H) catalysts, the optimal concentrations were found to be 5 wt% of CX4SO₃H and 7.5 wt% of NbCl₅ at 150 °C. mdpi.com

The synthesis of EMF from fructose using a sulfonic acid-modified metal-organic framework (MOF) catalyst, UIO-66-SO₃H, also demonstrates the importance of parameter control. At 140°C, a fructose conversion of 99.7% and an EMF yield of 80.4% were achieved within one hour. frontiersin.org These findings highlight the necessity of tailored parameter studies for each specific catalytic system to achieve optimal production of this compound and its derivatives.

Table 1: Optimized Parameters for Furan Derivative Synthesis

| Product | Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Key Concentration/Ratio | Yield/Conversion |

|---|---|---|---|---|---|---|

| 2-Acetylfuran | Furan, Acetic Anhydride | H-beta zeolite | 60 | 0.6 | Acetic Anhydride/Furan Molar Ratio: 5 | 92.6% Yield |

| 2-Acyl furan | Furan, Acetic Anhydride | 20% w/w Cr₀.₆₆-DTP/K-10 | Not specified | Not specified | Catalyst/Furan Ratio: 9.6% | 88% Conversion |

| 5-Hydroxymethylfurfural (HMF) | Fructose | Phosphoric Acid (H₃PO₄) | 180 | Autogenous | 1.0 wt% H₃PO₄ | 55% Yield, 98% Conversion |

| 5-Hydroxymethylfurfural (HMF) | Glucose | CX4SO₃H/NbCl₅ | 150 | Not specified | 5 wt% CX4SO₃H / 7.5 wt% NbCl₅ | 50% Yield |

| 5-Ethoxymethylfurfural (EMF) | Fructose, Ethanol (B145695) | UIO-66-SO₃H | 140 | Not specified | Not specified | 80.4% Yield, 99.7% Conversion |

Kinetic Investigations and Reaction Pathway Elucidation

Understanding the reaction kinetics and pathways is fundamental to controlling the synthesis of this compound and its analogues, minimizing by-product formation, and enhancing catalyst performance. The formation of these furanic compounds often involves multi-step reaction networks.

The synthesis of HMF from hexoses like glucose is a well-studied example that provides insight into the reaction pathways relevant to furan chemistry. The process typically involves two key steps: the isomerization of glucose into fructose, which is favored by Lewis acid catalysts, followed by the acid-catalyzed dehydration of fructose to HMF, a reaction promoted by Brønsted acids. mdpi.comcsic.es This tandem catalytic requirement highlights the complexity of the reaction network. The direct dehydration of glucose can also occur, but the isomerization pathway is generally considered dominant for achieving high HMF yields. csic.es

Kinetic models for the conversion of sugars to furans have been developed to describe the reaction rates. For instance, in the hydrothermal conversion of D-xylose (a pentose sugar) to furfural (an analogue of this compound), the reaction pathway includes the isomerization of xylose to xylulose and subsequent dehydration. mdpi.com Kinetic studies revealed that the activation energy for xylose decomposition is significantly higher than that for furfural degradation, suggesting that lower reaction temperatures are preferable to minimize the formation of undesirable by-products. mdpi.com Similarly, for glucose conversion, the rate constants for the main decomposition reaction follow the Arrhenius behavior up to supercritical temperatures, but the rates for the formation of specific products like HMF can decrease in the supercritical region. mdpi.com

For the Friedel-Crafts acylation of furan, the reaction mechanism involves the electrophilic substitution of an acyl group onto the furan ring. researchgate.netgoogle.com Kinetic models for similar catalytic processes, such as Fischer-Tropsch synthesis, often align with mechanisms involving the dissociative adsorption of reactants (like CO and H₂) onto the catalyst surface, followed by a series of surface reactions. 4aircraft-project.eu Developing a reliable kinetic model requires extensive experimental data under various operating conditions, including temperature, pressure, and reactant partial pressures. utwente.nlunicampus.it These models are crucial for reactor design and process optimization. For example, a comprehensive kinetic study of a Fe/HZSM-5 catalyst in Fischer-Tropsch synthesis involved evaluating the influence of temperature, pressure, feed composition, and space velocity on the conversion rate to build a robust kinetic model based on the carbide mechanism. 4aircraft-project.eu

Innovations in Isolation and Purification Techniques for Synthetic Products

The successful synthesis of this compound and its analogues is contingent upon effective methods for their isolation and purification from complex reaction mixtures. These mixtures often contain unreacted starting materials, catalysts, solvents, and various by-products. A range of techniques, from classical methods to more advanced chromatographic systems, are employed. masterorganicchemistry.com

A primary and widely used technique is liquid-liquid extraction. hilarispublisher.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like dichloromethane (B109758) or ethyl acetate. rsc.orguwimona.edu.jm For instance, after the synthesis of furan derivatives, the reaction mixture can be diluted with an organic solvent and washed with water or a salt solution to remove water-soluble impurities. rsc.org If the mixture contains acidic or basic components, acid-base extraction can be a powerful tool. By adjusting the pH of the aqueous phase, acidic or basic compounds can be converted into their water-soluble salt forms, allowing them to be selectively extracted from the organic phase. masterorganicchemistry.comyoutube.com

For volatile compounds, distillation is a classic purification method that separates components based on differences in their boiling points. masterorganicchemistry.com In some syntheses, the product can be obtained by distillation under reduced pressure. mdpi.com

Crystallization is another effective technique for purifying solid products. An ideal recrystallization solvent will dissolve the crude product at a high temperature but not at a low temperature, allowing the desired compound to crystallize out upon cooling while impurities remain dissolved. masterorganicchemistry.com

Chromatographic techniques are indispensable for achieving high purity, especially for complex mixtures or when isomers are present. hilarispublisher.com

Column Chromatography: This method involves passing the mixture through a column packed with a stationary phase (e.g., silica gel). Components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase (eluent). hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analysis and purification. It utilizes high pressure to pump the solvent through a column packed with fine particles, enabling excellent separation of furan derivatives. hilarispublisher.comcranfield.ac.uk It is considered an industry-standard method for the analysis of furanic compounds. cranfield.ac.uk

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. hilarispublisher.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is a powerful analytical and preparative tool that separates components in a gaseous mobile phase. hilarispublisher.com

Modern purification strategies often involve a combination of these techniques to achieve the desired level of purity for the final product.

Reactivity and Mechanistic Pathways of 5 Acetylfurfural

Electrophilic and Nucleophilic Character of Furan (B31954) Ring and Carbonyl Groups

The unique arrangement of an electron-rich furan ring and two electron-withdrawing carbonyl groups imparts a distinct reactivity profile to 5-acetylfurfural.

Furan Ring Functionalization and Electrophilic Aromatic Substitution Reactivity

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is inherently electron-rich and, therefore, highly susceptible to electrophilic attack. wikipedia.orgnumberanalytics.com This reactivity is significantly greater than that of benzene. numberanalytics.commsu.edu The oxygen atom donates electron density to the ring, making the 2 and 5 positions particularly activated towards electrophilic substitution. numberanalytics.commatanginicollege.ac.in In this compound, the presence of the aldehyde and acetyl groups, both of which are electron-withdrawing, deactivates the furan ring to some extent compared to unsubstituted furan. However, the ring still participates in electrophilic aromatic substitution reactions, with the substitution pattern being directed by the existing substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds and proceeds via a two-step mechanism. numberanalytics.commasterorganicchemistry.com The first step, which is typically rate-determining, involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.commasterorganicchemistry.comminia.edu.eg The second, faster step involves the removal of a proton from the carbon atom that formed the new bond with the electrophile, which restores the aromaticity of the ring. numberanalytics.commasterorganicchemistry.com

Common electrophilic substitution reactions for furan derivatives include nitration, halogenation, and formylation. numberanalytics.com For instance, the nitration of furan can yield 2-nitrofuran. numberanalytics.com Given the directing effects of the existing carbonyl groups in this compound, electrophilic attack would be expected to occur at the less sterically hindered and electronically favored positions of the furan ring.

Reactivity of the Aldehyde Moiety Towards Nucleophilic Addition

The aldehyde group (-CHO) in this compound is a primary site for nucleophilic attack. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. lnct.ac.in Nucleophilic addition to aldehydes is a fundamental reaction in organic chemistry, leading to the formation of a new carbon-nucleophile bond. numberanalytics.com

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which results in the formation of a tetrahedral intermediate. lnct.ac.innumberanalytics.com This intermediate is an alkoxide, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.org Aldehydes are generally more reactive towards nucleophilic addition than ketones due to both electronic and steric factors. lnct.ac.inlibretexts.org The presence of only one alkyl or aryl group in aldehydes makes their carbonyl carbon more electrophilic and less sterically hindered compared to the two such groups in ketones. libretexts.org

The aldehyde moiety in this compound can undergo a variety of nucleophilic addition reactions. For example, it can react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. pressbooks.pub The reaction with amines can lead to the formation of imines through a nucleophilic addition followed by dehydration.

Reactivity of the Acetyl Group Towards Condensation and Other Reactions

The acetyl group (–COCH₃) in this compound also possesses an electrophilic carbonyl carbon, though it is generally less reactive than the aldehyde's carbonyl carbon. wikipedia.org This group is known to participate in various reactions, most notably condensation reactions.

Condensation reactions involving the acetyl group often proceed via the formation of an enolate ion. The α-hydrogens (the hydrogens on the methyl group adjacent to the carbonyl) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then attack an electrophile, such as the carbonyl carbon of another molecule, leading to the formation of a new carbon-carbon bond. A classic example is the aldol (B89426) condensation.

Furthermore, the acetyl group can undergo reactions such as reduction to an ethyl group or oxidation. The reactivity of the acetyl group provides another avenue for the derivatization of this compound to create more complex molecules. smolecule.com

Oxidation Pathways and Derivative Formation

The oxidation of this compound can be controlled to selectively target either the aldehyde group or other parts of the molecule, leading to valuable derivatives.

Conversion to 5-Acetylfuran-2-carboxylic Acid

A key oxidation reaction of this compound is the selective oxidation of the aldehyde group to a carboxylic acid, yielding 5-acetylfuran-2-carboxylic acid. smolecule.com This transformation is significant as it introduces a new functional group while preserving the acetyl and furan moieties. Various oxidizing agents can be employed for this purpose. The resulting 5-acetylfuran-2-carboxylic acid is a valuable building block for the synthesis of other compounds, including pharmaceuticals and polymers.

| Starting Material | Product | Reaction Type |

| This compound | 5-Acetylfuran-2-carboxylic acid | Oxidation |

Controlled Oxidation Strategies

Beyond the selective oxidation of the aldehyde, other controlled oxidation strategies can be employed to modify this compound. These strategies might involve the use of specific catalysts and reaction conditions to achieve desired outcomes. For instance, milder oxidizing agents might be used to effect different transformations, or reaction conditions could be tuned to favor the oxidation of the acetyl group or even the furan ring under more vigorous conditions. The development of controlled oxidation methods is crucial for expanding the synthetic utility of this compound and enabling the production of a wider range of functionalized furan derivatives. nih.gov

Condensation Reactions of this compound

The carbonyl group of this compound is electrophilic and readily participates in condensation reactions, which are a class of reactions where two molecules combine to form a larger molecule, often with the loss of a small molecule such as water. smolecule.comlabxchange.org

Aldol and Knoevenagel Type Condensations

The acetyl group in this compound provides an enolizable proton, enabling it to act as a nucleophile in aldol-type reactions after deprotonation. numberanalytics.commagritek.com More commonly, this compound serves as the electrophilic carbonyl component in crossed or mixed aldol condensations, particularly in Claisen-Schmidt condensations, which involve an aldehyde or ketone reacting with an aromatic carbonyl compound that lacks α-hydrogens. libretexts.org

The Knoevenagel condensation is a related, vital reaction in organic chemistry for forming carbon-carbon double bonds. sigmaaldrich.comsciensage.info It involves the reaction of a carbonyl compound with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.comrsc.org this compound can react with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate. These reactions typically proceed via nucleophilic addition to the carbonyl group, followed by dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com Research on related 5-substituted-2-furaldehydes has shown that these condensations can be effectively catalyzed by organocatalysts like piperidinium (B107235) acetate (B1210297), leading to good or excellent yields of the corresponding acrylic acid derivatives. researchgate.net

Table 1: Examples of Knoevenagel Condensation with Furfural (B47365) Derivatives This table is based on analogous reactions with 5-substituted-2-furaldehydes as reported in the literature. researchgate.net

| Carbonyl Compound | Active Methylene Compound | Catalyst | Conditions | Product Type | Yield |

| 5-(Hydroxymethyl)furfural | Malonic Acid | Piperidinium Acetate | 100 °C, 3h | 3-(5-(Hydroxymethyl)furan-2-yl)acrylic acid | Good |

| 5-(Acetoxymethyl)furfural | Malonic Acid | Piperidinium Acetate | 100 °C, 3h | 3-(5-(Acetoxymethyl)furan-2-yl)acrylic acid | Excellent |

| Furfural | Malonic Acid | Piperidinium Acetate | 100 °C, 3h | 3-(Furan-2-yl)acrylic acid | Good |

Formation of Imines and Oximes

Similarly, this compound reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. byjus.com This reaction is a classic condensation of a carbonyl compound and is significant for both synthesis and derivatization. numberanalytics.comxisdxjxsu.asia The mechanism involves a nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com The synthesis of oximes from furan derivatives, such as 5-arylfuran-2-carbaldehydes, has been shown to be effectively catalyzed by various amino acids, highlighting green and mild approaches to these transformations. xisdxjxsu.asia

Cycloaddition Reactions Involving the Furan Ring

The furan ring in this compound can function as a 4π-electron component (a conjugated diene) in cycloaddition reactions, most notably the Diels-Alder reaction. sigmaaldrich.comwikipedia.org This reaction is a powerful tool in organic synthesis for constructing six-membered rings with high stereocontrol. praxilabs.comwiley-vch.de

Diels-Alder Reactions with Dienophiles

In a Diels-Alder reaction, the furan ring of this compound reacts with a 2π-electron component, known as a dienophile, to form a bicyclic adduct, specifically a 7-oxanorbornene derivative. rsc.org The reaction proceeds in a concerted fashion, forming two new carbon-carbon sigma bonds simultaneously. scielo.br

The rate and feasibility of a Diels-Alder reaction are heavily influenced by the electronic properties of both the diene and the dienophile. In a normal-electron-demand Diels-Alder reaction, the reaction is facilitated by an electron-rich diene and an electron-deficient dienophile. praxilabs.comlibretexts.org

The acetyl group at the 5-position of the furan ring is a strong electron-withdrawing group. This substituent decreases the electron density of the furan ring, which in turn lowers the energy of its Highest Occupied Molecular Orbital (HOMO). rsc.orgresearchgate.net Consequently, the presence of the acetyl group makes this compound an electron-poor diene and significantly reduces its reactivity in normal-demand Diels-Alder reactions compared to unsubstituted furan or furans with electron-donating groups. rsc.orgresearchgate.netnih.gov This reduced reactivity is a general trend observed for furans bearing electron-withdrawing substituents, such as carboxyl or formyl groups. nih.govnih.gov Despite this, reactions can still be achieved, sometimes under harsher conditions or by using highly reactive dienophiles. nih.gov

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.comlibretexts.org Furthermore, when cyclic dienes like furan react with dienophiles, two diastereomeric products, designated endo and exo, can be formed. libretexts.orglibretexts.org

Table 2: General Stereochemical Selectivity in Diels-Alder Reactions

| Product | Description | Controlling Factors |

| Endo | The substituent on the dienophile is oriented towards the diene π system in the transition state. wikipedia.org | Generally favored under kinetic control due to secondary orbital interactions. libretexts.org |

| Exo | The substituent on the dienophile is oriented away from the diene π system in the transition state. wikipedia.org | Generally the more thermodynamically stable product due to reduced steric hindrance. libretexts.org |

According to the Alder endo rule, the endo adduct is typically the major product formed under kinetic control. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the substituent on the dienophile and the developing π-system of the diene in the transition state. libretexts.org However, the exo product is often more thermodynamically stable due to less steric hindrance. libretexts.org For furan and its derivatives, the endo/exo selectivity can be influenced by the nature of the substituents, the dienophile used, and the reaction conditions, including temperature and the use of catalysts. rsc.orgrsc.org While furan itself is less endo-selective than other dienes like cyclopentadiene, the selectivity can be modified by substituents on the furan ring. rsc.orgresearchgate.net

[3+2] Cycloaddition Strategies

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction in organic chemistry for constructing five-membered heterocyclic rings. wikipedia.orgslideshare.net This reaction involves the combination of a three-atom, four-electron component called a 1,3-dipole with a two-atom, two-electron component known as a dipolarophile. slideshare.netijrpc.com Common 1,3-dipoles include species like nitrones, azides, and nitrile oxides, while dipolarophiles are typically alkenes or alkynes. ijrpc.comnih.gov

While direct [3+2] cycloaddition reactions involving this compound as the dipolarophile are not extensively documented, a viable strategy can be extrapolated from the chemistry of closely related furan derivatives. A prominent strategy involves converting the aldehyde functionality of the furfural derivative into a 1,3-dipole, which can then react with an external dipolarophile.

For instance, a study on 5-hydroxymethylfurfural (B1680220) (HMF), a compound structurally similar to this compound, demonstrated the generation of 5-hydroxymethyl-furan-2-nitrileoxide from the parent aldehyde. researchgate.net This nitrile oxide, a classic 1,3-dipole, readily undergoes [3+2] cycloaddition with various alkenes to produce 3-(2-furanyl)-4,5-dihydroisoxazole derivatives in good yields (71-84%). researchgate.net The same nitrile oxide reacts with dimethylacetylene dicarboxylate, an alkyne dipolarophile, to form a substituted 3-(2-furanyl)-isoxazole. researchgate.net

This methodology can be directly applied to this compound. The synthetic sequence would involve:

Conversion of the formyl group of this compound to an aldoxime.

In situ oxidation of the aldoxime (e.g., with sodium hypochlorite) to generate the corresponding 5-acetyl-furan-2-nitrileoxide.

Reaction of this furan-based 1,3-dipole with a selected alkene or alkyne to yield the desired five-membered isoxazole (B147169) or dihydroisoxazole (B8533529) ring, respectively, attached at the C5 position of the furan ring.

This approach leverages the aldehyde group to build the 1,3-dipole, allowing for the synthesis of complex heterocyclic structures appended to the core 5-acetylfuran framework.

Reduction Chemistry of this compound

The reduction of this compound presents a significant challenge in chemoselectivity due to the presence of two distinct carbonyl functionalities: a generally more reactive aldehyde and a less reactive ketone. The furan ring's C=C double bonds are also susceptible to reduction under certain conditions.

Achieving selective reduction of either the aldehyde or the ketone group in this compound is crucial for its use as a versatile chemical intermediate. The inherent difference in reactivity between aldehydes and ketones allows for selective transformations using appropriate reagents and conditions. Aldehydes are typically more easily reduced than ketones.

Research on analogous dicarbonyl compounds provides a clear precedent for this selectivity. For example, in the case of 4-acetylbenzaldehyde, which also contains both an acetyl (ketone) and a formyl (aldehyde) group, selective reduction has been demonstrated. Using a zinc acetate (Zn(OAc)₂) catalyzed reaction with 1.5 equivalents of pinacolborane (HBpin) as the reductant, the formyl group was selectively reduced while the acetyl group remained intact. mdpi.com However, increasing the loading of the reducing agent resulted in the reduction of both carbonyl groups. mdpi.com

This principle of chemoselectivity is a common theme in catalytic hydrogenations. Iron- and manganese-based molecular catalysts have been developed that show high selectivity for the hydrogenation of C=O bonds over C=C bonds and can discriminate between aldehydes and ketones. nih.govorganic-chemistry.org The selectivity can often be controlled by reaction parameters; for instance, an iron-tetraphosphine catalyst system can hydrogenate aldehydes at 80 °C, while ketones require a higher temperature of 140 °C, allowing for precise, temperature-governed chemoselectivity. chemrxiv.org

Based on these analogous systems, a similar strategy can be applied to this compound.

Table 1: Predicted Selective Reduction Strategies for this compound based on Analogous Systems

| Target Product | Reagent System | Conditions | Expected Outcome | Reference for Analogy |

| 5-(1-hydroxyethyl)furan-2-carbaldehyde | Catalytic Hydrogenation (e.g., Fe/P4N2 catalyst) | Higher Temperature (e.g., 140 °C), H₂ | Selective reduction of the ketone. | chemrxiv.org |

| 1-(5-(hydroxymethyl)furan-2-yl)ethan-1-one | Zn(OAc)₂ / HBpin (1.5 equiv.) | Room Temperature | Selective reduction of the more reactive aldehyde. | mdpi.com |

| 1-(5-(hydroxymethyl)furan-2-yl)ethan-1-ol | Zn(OAc)₂ / HBpin (>2 equiv.) | Room Temperature | Reduction of both aldehyde and ketone. | mdpi.com |

Reductive Amination

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. pressbooks.pub The process involves the initial reaction of a carbonyl group with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. stackexchange.commasterorganicchemistry.com This method avoids the over-alkylation issues often encountered with direct alkylation of amines. stackexchange.com

In this compound, the aldehyde group is substantially more electrophilic and sterically accessible than the ketone group. Consequently, it is the preferred site for nucleophilic attack by an amine. In a one-pot reductive amination procedure, an amine (primary or secondary) would selectively condense with the aldehyde function to form an N-substituted imine. Subsequent reduction of this imine, using a reducing agent that is selective for the C=N bond over the C=O bond (such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride), would yield a secondary or tertiary amine at the C5-methyl position, leaving the acetyl group untouched. stackexchange.commasterorganicchemistry.com

Iron-based heterogeneous catalysts have also proven effective for the reductive amination of a wide range of aldehydes and ketones to furnish primary amines using aqueous ammonia (B1221849) as the nitrogen source, demonstrating broad functional group tolerance. d-nb.info This suggests that this compound could be selectively converted to 1-(5-(aminomethyl)furan-2-yl)ethan-1-one under similar conditions.

Reductive Coupling Reactions

Reductive coupling reactions, often mediated by low-valent metals, join two electrophilic partners. nih.gov When applied to carbonyl compounds, these reactions can lead to the formation of C-C bonds, typically yielding 1,2-diols (a pinacol (B44631) coupling). iastate.edu

For this compound, both intramolecular and intermolecular reductive couplings are conceivable. The use of low-valent titanium reagents, for instance, is a well-established method for the reductive coupling of aldehydes and ketones. iastate.edu

Intramolecular Coupling: Treatment of this compound with a reagent like (TTP)Ti(η²-PhC≡CPh) could potentially induce an intramolecular coupling between the aldehyde and ketone carbonyls to form a strained, cyclic diol fused to the furan ring.

Intermolecular Coupling: In the presence of excess this compound, intermolecular coupling could occur. Given the higher reactivity of the aldehyde, the primary product would likely be a symmetrical diol formed from the coupling of two aldehyde groups from two separate molecules of this compound. Cross-coupling between the aldehyde of one molecule and the ketone of another is also a possibility.

These coupling reactions provide a pathway to more complex, dimeric structures derived from this compound, expanding its synthetic utility. nih.goviastate.edu

Derivatization Strategies and Synthesis of Novel Furanic Architectures from 5 Acetylfurfural

Synthesis of Polyfunctionalized Furan (B31954) Derivatives

The presence of two distinct carbonyl functionalities in 5-Acetylfurfural, along with the reactive furan ring, provides multiple sites for chemical reactions. This allows for the synthesis of polyfunctionalized furan derivatives through both sequential and multicomponent reaction pathways.

Sequential Functional Group Transformations

A common strategy for derivatizing this compound involves the stepwise modification of its functional groups. This approach allows for precise control over the final product's structure. For instance, the formyl group can be selectively targeted for reactions such as oxidation, reduction, or condensation, while the acetyl group remains intact for subsequent transformations. Similarly, the acetyl group can be modified independently. This sequential approach provides a systematic way to build molecular complexity.

One example of a sequential transformation is the synthesis of 5-acetoxymethyl-2-vinylfuran. This process can start with the Vilsmeier-Haack reaction on furfuryl acetate (B1210297) to produce 5-formyl-furfuryl acetate, which is then converted to the final product via a Wittig reaction. nih.govresearchgate.net This demonstrates how the furan ring can be functionalized in a stepwise manner to introduce different substituents.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, offer an efficient and atom-economical approach to synthesizing complex molecules. nih.govajrconline.org this compound, with its dual electrophilic centers, is an excellent candidate for use in MCRs.

For example, 5-hydroxymethylfurfural (B1680220) (HMF), a closely related furan derivative, has been successfully employed in the Biginelli reaction, a three-component reaction that produces dihydropyrimidinones. rsc.org This highlights the potential for using furan aldehydes like this compound in similar MCRs to rapidly generate diverse libraries of heterocyclic compounds. rsc.org The development of one-pot, multi-component strategies for the synthesis of highly functionalized furans is an active area of research, offering advantages such as high yields and simplified workup procedures. nih.gov

Design and Synthesis of Advanced Furanic Analogues

Beyond simple functional group modifications, researchers are focused on designing and synthesizing advanced furanic analogues with tailored properties. This often involves the incorporation of heteroatoms and the elaboration of the side chains.

Incorporation of Nitrogen-Containing Moieties

The introduction of nitrogen atoms into the furan structure can significantly alter its chemical and biological properties. One important nitrogen-containing derivative is 3-acetamido-5-acetylfuran (B13792600) (3A5AF). rsc.orgresearchgate.net This compound can be synthesized from the dehydration of N-acetylglucosamine (NAG), which is derived from chitin, the second most abundant biomass on Earth. rsc.orgresearchgate.netrsc.org The synthesis of 3A5AF from renewable resources aligns with the principles of green chemistry. rsc.org Research in this area focuses on developing efficient catalytic systems for this conversion. rsc.orgresearchgate.netrsc.org

Furthermore, furan derivatives can be condensed with various aminosugars and aminocyclitols to create a range of new compounds with potential biological activities. researchgate.net For instance, the condensation of furan derivatives with aminosugars has been used to synthesize novel compounds. researchgate.netmdpi.com

Elaboration of Side Chains via Wittig and Vilsmeier-Haack Reactions (as applicable to analogous furans)

The Wittig and Vilsmeier-Haack reactions are powerful tools for modifying the side chains of furan derivatives. The Wittig reaction allows for the conversion of the aldehyde or ketone group into an alkene, providing a method to extend the carbon chain. researchgate.net This reaction has been successfully applied to furan derivatives to synthesize various vinylfuran compounds. nih.govresearchgate.net For example, the aldehyde group of 5-formylfurfuryl acetate can be transformed into a vinyl group using a Wittig reaction with methyltriphenylphosphonium (B96628) bromide and sodium hydride. nih.gov

The Vilsmeier-Haack reaction is a formylation reaction that can be used to introduce a formyl group onto the furan ring. mdpi.com For instance, 5-methylfuraldehyde can be obtained in high yields from methylfuran using the Vilsmeier-Haack reaction with POCl3 and DMF. mdpi.com This reaction is a key step in the synthesis of various furan-based compounds. nih.govresearchgate.net

Regioselective Control in Derivatization

Achieving regioselective control is a critical aspect of synthesizing specific isomers of substituted furans. The inherent reactivity of the furan ring and its substituents dictates the position of incoming groups. The electron-donating or electron-withdrawing nature of the existing substituents on the furan ring can direct the regioselectivity of further functionalization.

For example, in the derivatization of trimetallic nitride templated endohedral metallofullerenes, photochemical generation of benzyl (B1604629) radicals leads to a highly regioselective dibenzyl adduct. nih.gov While not directly involving this compound, this principle of achieving high regioselectivity through controlled reaction conditions is broadly applicable in organic synthesis. The ability to selectively functionalize specific positions on the furan ring is crucial for the targeted synthesis of complex molecules with desired properties.

Library Synthesis and High-Throughput Derivatization Approaches

The principles of combinatorial chemistry have revolutionized the process of drug discovery and materials science by enabling the rapid and systematic synthesis of large, diverse collections of molecules known as chemical libraries. rjptonline.orgfortunepublish.comslideshare.net This methodology stands in contrast to traditional, one-at-a-time synthesis, allowing for the generation of hundreds or thousands of compounds simultaneously. rjptonline.orguomustansiriyah.edu.iq The core of this approach is the use of a common molecular scaffold, or building block, which is systematically reacted with a variety of reagents to produce a library of structurally related analogues. uomustansiriyah.edu.iq High-throughput derivatization and screening are integral to this process, employing automated and parallel techniques to accelerate the synthesis and evaluation of the generated compounds. fortunepublish.comthermofisher.com

This compound, with its reactive acetyl group and stable furan core, represents a valuable scaffold for the construction of focused compound libraries. Its functional handle can be readily transformed through a multitude of chemical reactions, allowing for the introduction of diverse molecular fragments. By applying high-throughput derivatization techniques, vast arrays of novel furanic architectures can be efficiently synthesized and explored for various applications.

The synthesis of a compound library from this compound can be designed around a central reaction scheme where one or more reactants are varied. For example, a library of imine derivatives can be generated through the condensation reaction of this compound with a collection of primary amines. This process is highly amenable to parallel synthesis, where each reaction is carried out in a separate well of a microtiter plate, often using robotic liquid handlers for precise reagent dispensing. researchgate.net

Below is a representative table illustrating the concept of a library synthesis from this compound using a hypothetical set of diverse primary amines to generate a Schiff base library.

Table 1: Illustrative Library of Schiff Bases Derived from this compound

| Entry | Amine Reactant | Resulting Imine (Schiff Base) Structure |

|---|---|---|

| 1 | Aniline | |

| 2 | Benzylamine | |

| 3 | Cyclohexylamine | |

| 4 | 4-Fluoroaniline |

High-throughput approaches are not limited to synthesis but also extend to the analysis and purification of the resulting libraries. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are essential for the rapid quality control and characterization of the library members. uomustansiriyah.edu.iq

A key strategy in high-throughput synthesis is the use of multi-well reaction blocks or plates, which allow for numerous reactions to be run in parallel under identical or varied conditions. uomustansiriyah.edu.iq This format is highly compatible with automated liquid handling systems and analytical instrumentation.

The following table outlines a conceptual high-throughput synthesis plan for creating a library of chalcone-like derivatives by reacting this compound with a variety of substituted acetophenones in a 96-well plate format.

Table 2: Conceptual High-Throughput Synthesis Plan for a Chalcone-Like Library

| Well ID | Reagent A (Constant) | Reagent B (Variable Acetophenone) | Proposed Reaction Condition |

|---|---|---|---|

| A1 | This compound | Acetophenone | Ethanolic NaOH, Room Temp, 12h |

| A2 | This compound | 4'-Methylacetophenone | Ethanolic NaOH, Room Temp, 12h |

| A3 | This compound | 4'-Methoxyacetophenone | Ethanolic NaOH, Room Temp, 12h |

| A4 | This compound | 4'-Chloroacetophenone | Ethanolic NaOH, Room Temp, 12h |

| A5 | This compound | 4'-Nitroacetophenone | Ethanolic NaOH, Room Temp, 12h |

| A6 | This compound | 3'-Aminoacetophenone | Ethanolic NaOH, Room Temp, 12h |

| ... | ... | ... | ... |

By systematically varying the reactants and reaction conditions across a multi-well plate, researchers can rapidly generate a large number of distinct furan-based compounds. The resulting libraries provide a rich source of chemical diversity for screening against biological targets or for identifying materials with novel properties. fortunepublish.comgardp.org The efficiency of these methods significantly accelerates the discovery process, reducing the time and cost associated with identifying lead compounds. researchgate.net

Applications of 5 Acetylfurfural As a Building Block in Advanced Materials Science

Precursor for Bio-Based Polymer Synthesis

The development of bio-based polymers is a cornerstone of the transition towards a circular economy. 5-Acetylfurfural, with its reactive functional groups, can serve as a valuable precursor in the synthesis of various polymer architectures. The presence of both an aldehyde and a ketone group allows for a range of polymerization and cross-linking reactions.

Monomer in Renewable Polyester (B1180765) and Polyamide Production

Polyesters and polyamides are major classes of engineering plastics and fibers. mdpi.comgoogle.commdpi.comrsc.org The synthesis of these polymers typically involves the step-growth polymerization of difunctional monomers. mdpi.commdpi.com While this compound itself is not a traditional difunctional monomer for linear polyester or polyamide production, it can be chemically transformed into derivatives suitable for such polymerizations. For instance, oxidation of the aldehyde group can yield 5-acetylfuran-2-carboxylic acid, which could then be used as a monomer in polyester and polyamide synthesis. smolecule.com The resulting polymers would incorporate the furan (B31954) ring into their backbone, potentially imparting enhanced thermal stability and rigidity compared to their linear aliphatic counterparts.

The synthesis of polyesters often involves the reaction of a dicarboxylic acid with a diol, while polyamide synthesis typically uses a dicarboxylic acid and a diamine. google.comrsc.org The incorporation of furanic structures, such as those derived from this compound, is an active area of research to produce bio-based alternatives to petroleum-based polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). frontiersin.org

Table 1: Potential Monomers Derived from this compound for Polyester and Polyamide Synthesis

| This compound Derivative | Potential Polymer Type | Resulting Linkage |

| 5-Acetylfuran-2-carboxylic acid | Polyester, Polyamide | Ester, Amide |

| 2,5-Furandicarboxylic acid (via oxidation) | Polyester, Polyamide | Ester, Amide |

| Furan-based diols (via reduction) | Polyester, Polyurethane | Ester, Urethane |

This table presents potential monomer derivatives of this compound and their applications in polymer synthesis based on established chemical transformations.

Cross-linking Agent for Thermosetting Resins

Thermosetting resins are polymers that, once cured, become irreversibly rigid and insoluble. nih.gov This curing process involves the formation of a three-dimensional network of cross-linked polymer chains. smolecule.comresearchgate.net this compound, with its two carbonyl functionalities, is a prime candidate for use as a cross-linking agent. It can react with various resins, such as those based on phenols, urea, or melamine, to create robust and thermally stable thermoset materials. dntb.gov.ua The aldehyde group can readily participate in condensation reactions with active hydrogen atoms in the polymer chains, while the acetyl group can also be involved in cross-linking, leading to a high cross-link density. This high density of cross-links generally enhances the mechanical strength, thermal resistance, and chemical resistance of the final material. nih.gov

The use of furan-based compounds as cross-linkers is of particular interest for developing more sustainable thermosets, moving away from traditional formaldehyde-based systems. dntb.gov.ua The rigid furan ring can contribute to a higher glass transition temperature and improved thermomechanical properties of the cured resin.

Integration into Composite Materials and Nanostructured Assemblies

Composite materials, which combine two or more distinct materials to achieve properties superior to the individual components, are critical in numerous high-performance applications. The integration of this compound-based polymers as the matrix material in composites holds significant potential. Furan-based resins, in general, are known for their use as binders and protective coatings. When reinforced with fibers (such as glass, carbon, or natural fibers), these resins can form lightweight and strong composite materials.

Furthermore, the principles of self-assembly can be applied to create nanostructured materials using functionalized nanoparticles. frontiersin.org While specific research on this compound in this area is limited, the functional groups of this compound could be used to modify the surface of nanoparticles, enabling their assembly into ordered, large-surface-area materials. frontiersin.org Such nanostructured composites could find applications in catalysis, separations, and sensing.

Development of Sustainable Adhesives and Coatings

Adhesives and coatings play a crucial role in a vast array of industries, from packaging to construction. vicentresearchlab.comgoogle.com.pgwikipedia.org There is a growing demand for sustainable adhesives and coatings derived from renewable resources. wikipedia.orggoogle.com Bio-based polymers are increasingly being explored for these applications. The chemical structure of this compound suggests its potential utility in formulating sustainable adhesives and coatings.

Polymers derived from this compound could be formulated to have good adhesion to various substrates. The polarity of the furan ring and the carbonyl groups could enhance adhesion to polar surfaces like wood, paper, and metals. As a cross-linking agent, this compound could be used to cure adhesive and coating formulations, improving their strength, durability, and resistance to moisture and chemicals. smolecule.comgoogle.com The development of bio-based adhesives is a key area of innovation for sustainable packaging and other applications. vicentresearchlab.comgoogle.com.pg

Role in Functional Materials Design

Beyond structural applications, this compound can be a precursor for a variety of functional materials. Its reactive nature allows for its conversion into a range of specialized chemicals.

Precursors for Specialized Solvents and Lubricants

The transformation of biomass-derived molecules into high-performance solvents and lubricants is an emerging area of green chemistry. Through chemical modifications such as hydrogenation, etherification, or esterification, this compound can be converted into a variety of molecules with properties suitable for use as specialized solvents or lubricant base stocks. For example, reduction of the carbonyl groups could lead to the formation of furan-based diols, which can be further functionalized. The furan ring can impart specific solvency characteristics and thermal stability, which are desirable properties in many industrial applications. While this is a nascent field of research for this compound specifically, the broader class of furan derivatives is being actively investigated for these applications.

Table 2: Potential Functional Derivatives of this compound

| Derivative | Potential Application | Key Chemical Transformation |

| Furan-based diols | Solvents, Monomers | Reduction of carbonyl groups |

| Furan-based esters | Solvents, Lubricants | Esterification of derived alcohols |

| Furan-based ethers | Solvents, Fuel additives | Etherification of derived alcohols |

This table outlines potential functional derivatives obtainable from this compound and their prospective applications based on general chemical principles.

Intermediate for Carbon-Based Materials

This compound, a derivative of furan, is gaining recognition as a valuable bio-based precursor for the synthesis of advanced carbon materials. Its molecular structure, featuring a furan ring, an acetyl group, and an aldehyde group, provides reactive sites that facilitate conversion into various carbonaceous structures through processes like hydrothermal carbonization and pyrolysis. These methods transform this compound into materials with tunable properties, making them suitable for a range of high-performance applications.

The primary thermochemical conversion processes used are pyrolysis and hydrothermal carbonization (HTC). Pyrolysis involves heating the organic material in an inert atmosphere, leading to thermal decomposition and the formation of a solid, carbon-rich residue known as char. wikipedia.org Hydrothermal carbonization, on the other hand, uses water as a reaction medium at elevated temperatures and pressures to convert biomass into a solid product called hydrochar. mdpi.comresearchgate.netmdpi.com Both hydrochar and char can be further processed through activation to create highly porous carbons.

A key advantage of using precursors like this compound is the ability to produce carbon materials with high surface areas and well-developed pore structures. rsc.orgresearchgate.net Chemical activation, often employing agents like potassium hydroxide (B78521) (KOH), is a common subsequent step to enhance the porosity of the carbon materials. mdpi.comnih.govresearchgate.net This activation process creates a network of micropores and mesopores, which is crucial for applications such as supercapacitors, where a large surface area is needed for electrostatic charge storage. nih.govfrontiersin.org

Research into biomass-derived carbons has shown that precursors containing furan compounds can effectively polymerize and cross-link to form stable, cross-linked carbon structures. rsc.org The resulting materials often exhibit a high degree of graphitization and can be engineered to have specific functionalities. For instance, the hydrothermal treatment of biomass containing compounds like fructose (B13574) and glucose, which can dehydrate to form furan derivatives, leads to the formation of carbon microspheres. mdpi.comrsc.org These materials are noted for their potential in energy storage devices. mdpi.comrsc.orgresearchgate.net

The conversion of this compound and related biomass-derived molecules can also lead to the synthesis of carbon dots (CDs). rsc.orgnih.gov These are small carbon nanoparticles, typically less than 10 nanometers in size, that exhibit quantum confinement effects and unique photoluminescent properties. nih.gov The synthesis often involves hydrothermal treatment where the precursor molecules undergo dehydration, polymerization, and carbonization to form the fluorescent CDs. rsc.orgunimap.edu.my

The table below summarizes findings on carbon materials derived from biomass precursors, highlighting the conditions used and the properties of the resulting materials, which are analogous to what can be expected from this compound.

Table 1: Synthesis and Properties of Biomass-Derived Carbon Materials

| Precursor Source | Synthesis Method | Activation | Specific Surface Area (m²/g) | Application |

| Orange Juice | Hydrothermal Carbonization (HTC) at 800 °C | KOH | 1725 | Supercapacitor Electrodes mdpi.com |

| Purple Corncob | Pyrolysis at 700 °C | KOH | 728 | Supercapacitor Electrodes nih.gov |

| Birch Wood Chips | Pyrolysis (500 °C) & HTC (250 °C) | NaOH | >2400 | Porous Carbon Materials researchgate.net |

| Spent Coffee Grounds | Pyrolysis at 400-500 °C | KOH | Not specified | Adsorbents mdpi.com |

| Petroleum Coke & Dye Wastewater | One-Step Pyrolysis at 650 °C | Self-activated | 2582 | Supercapacitors mdpi.com |

Catalytic Roles and Applications of 5 Acetylfurfural and Its Derivatives

Precursor in Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, typically a liquid solution. chemguide.co.uksavemyexams.com This type of catalysis offers high selectivity and mild reaction conditions due to the excellent interaction between the catalyst and reactants. fiveable.mepressbooks.pub 5-Acetylfurfural and its derivatives serve as valuable building blocks in the development of homogeneous catalysts.

Transition metal complexes are widely used as catalysts in a vast array of chemical reactions. rsc.org The properties and reactivity of these catalysts are significantly influenced by the ligands attached to the metal center. nih.gov These ligands can be designed to tune the electronic and steric environment of the metal, thereby controlling the activity and selectivity of the catalyst. nih.gov

Derivatives of this compound can be utilized in the synthesis of novel ligands for transition metal catalysts. For instance, the functional groups of this compound can be chemically modified to create multidentate ligands that can chelate to a metal ion, forming stable and catalytically active complexes. mdpi.com The furan (B31954) ring itself can also participate in coordination to the metal center. The development of chiral ligands from derivatives of naturally occurring compounds like this compound is a key area of research for asymmetric catalysis, where the goal is to produce a specific enantiomer of a chiral product. mdpi.com

Table 1: Examples of Ligand Types Derived from Furanic Compounds

| Ligand Type | Description | Potential Application in Catalysis |

|---|---|---|

| Schiff Base Ligands | Formed by the condensation of the formyl group of this compound with a primary amine. These can be designed as bidentate or multidentate ligands. | Asymmetric synthesis, oxidation reactions, and polymerization. |

| Phosphine (B1218219) Ligands | The furan ring can be functionalized with phosphine groups. These are important ligands in cross-coupling reactions. | Suzuki, Heck, and Sonogashira coupling reactions. |

| N-Heterocyclic Carbene (NHC) Ligands | While not directly synthesized from this compound, furan-containing precursors can be used to generate NHC ligands. fiveable.me | Olefin metathesis and cross-coupling reactions. |

Organocatalysis refers to the use of small organic molecules as catalysts. This field has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. Cinchona alkaloids and their derivatives are well-known organocatalysts. dovepress.com

This compound derivatives can be used to synthesize novel organocatalysts. The presence of multiple functional groups allows for the introduction of various catalytically active moieties, such as primary amines, thioureas, and squaramides. dovepress.com These functionalities can activate substrates through the formation of iminium ions, hydrogen bonding, or other non-covalent interactions, facilitating a wide range of asymmetric transformations. dovepress.com

Scaffold for Heterogeneous Catalyst Design

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. chemguide.co.uksavemyexams.com This setup offers significant practical advantages, including ease of separation of the catalyst from the product mixture and the potential for catalyst recycling. libretexts.org Furanic compounds, including this compound, play a crucial role in the design and synthesis of advanced heterogeneous catalysts. liverpool.ac.ukfrontiersin.org

Table 2: Research on Furanic Compounds in Heterogeneous Catalyst Support Modification

| Furanic Compound | Support Material | Active Metal | Application | Reference |

|---|---|---|---|---|

| Furfural (B47365) | Carbon | Platinum (Pt) | Hydrodeoxygenation | liverpool.ac.uk |

| 5-Hydroxymethylfurfural (B1680220) (HMF) | Alumina (Al2O3) | Gold (Au) | HMF Oxidation | acs.org |

Immobilization involves attaching a catalytically active species, such as a metal complex or an enzyme, to a solid support. mdpi.comnih.gov This process combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation). epfl.ch